4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

Lipophilicity Drug design ADME

4-(Trifluoromethyl)piperidine-4-carboxylic acid HCl delivers a +1.2 LogP advantage over unsubstituted isonipecotic acid (LogP −2.7)—critical for CNS-penetrant kinase inhibitors and GPCR modulators. The 4-CF₃ group adds three fluorine H-bond acceptors (HBA=6 vs 3) without expanding TPSA, enabling selective amide coupling with kinases and proteases. The defined HCl salt (CAS 2307773-48-2) eliminates hygroscopicity and counterion variability, ensuring reproducible yields from mg-scale library synthesis to gram-scale intermediate production. Non-fluorinated analogs fail to recapitulate potency, selectivity, and ADME profiles—procure the authentic 4-CF₃ scaffold for target-specific results.

Molecular Formula C7H11ClF3NO2
Molecular Weight 233.6
CAS No. 2307773-48-2
Cat. No. B6238951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride
CAS2307773-48-2
Molecular FormulaC7H11ClF3NO2
Molecular Weight233.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)piperidine-4-carboxylic Acid Hydrochloride (CAS 2307773-48-2): A Fluorinated Quaternary Piperidine Building Block for Drug Design


4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is a fluorinated heterocyclic amino acid derivative featuring a piperidine ring with both a carboxylic acid and a trifluoromethyl group at the 4‑position, isolated as the hydrochloride salt. The compound carries the molecular formula C₇H₁₁ClF₃NO₂ and a molecular weight of 233.62 g·mol⁻¹ [1]. The simultaneous presence of a polar carboxylic acid, a basic secondary amine, and a strongly electron‑withdrawing, lipophilic –CF₃ substituent on a single quaternary carbon creates a compact, conformationally constrained scaffold that is valued primarily as a synthetic intermediate in medicinal chemistry .

Why Piperidine-4-carboxylic Acid (Isonipecotic Acid) Cannot Replace 4-(Trifluoromethyl)piperidine-4-carboxylic Acid Hydrochloride in Drug Discovery Programs


Although piperidine-4-carboxylic acid (isonipecotic acid) serves as a common achiral amino acid building block, the introduction of a –CF₃ group at the 4‑position fundamentally alters the physicochemical profile. Computed logP shifts from approximately −2.7 for isonipecotic acid to −1.5 for the trifluoromethyl analog, while the electron‑withdrawing effect of –CF₃ lowers the predicted pKₐ of the carboxylic acid by roughly 1.0–1.5 units [1]. These differences translate into significantly altered hydrogen‑bond donor/acceptor ratios, lipophilic ligand efficiency, and metabolic stability profiles that cannot be achieved by simply using unsubstituted piperidine-4-carboxylic acid. Consequently, SAR explorations that replace the 4‑CF₃‑piperidine‑4‑carboxylic acid scaffold with non‑fluorinated or differently substituted analogs often fail to recapitulate the same potency, selectivity, or ADME properties, making target‑specific procurement essential [2].

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)piperidine-4-carboxylic Acid Hydrochloride Versus Closest Analogs


Increased Lipophilicity (XLogP3-AA) Versus Piperidine-4-carboxylic Acid

The replacement of the 4‑H atom in piperidine-4-carboxylic acid with a –CF₃ group elevates the computed partition coefficient (XLogP3‑AA) from −2.7 to −1.5, an increase of 1.2 log units [1]. This shifts the compound from a highly hydrophilic space toward a more balanced lipophilic–hydrophilic profile, which is often desirable for blood–brain barrier penetration and target engagement in CNS drug discovery.

Lipophilicity Drug design ADME

Reduced Carboxylic Acid pKa Versus Unsubstituted Isonipecotic Acid

The strong electron‑withdrawing character of the –CF₃ group is predicted to lower the carboxylic acid pKₐ by approximately 1.0–1.5 units relative to piperidine-4-carboxylic acid (reported pKₐ ≈ 4.8 for the carboxylic acid) [1]. A lower pKₐ increases the fraction of the ionized carboxylate form at physiological pH, which can enhance aqueous solubility and influence target‑binding interactions that require a negatively charged moiety.

Acidity Ionization Pharmacokinetics

Enhanced Hydrogen Bond Acceptor Count and Polar Surface Area

The –CF₃ group adds three additional fluorine hydrogen‑bond acceptors, raising the total hydrogen‑bond acceptor count from 3 in piperidine-4-carboxylic acid to 6 in the target compound, while the topological polar surface area (TPSA) increases from 49.3 Ų to 49.3 Ų (unchanged because fluorine atoms are not conventional H‑bond acceptors in TPSA calculation) but the effective polar volume is larger [1]. The increased acceptor capacity enables additional polar interactions with biological targets without substantially increasing TPSA, preserving passive permeability.

Molecular recognition Pharmacophore Solubility

Hydrochloride Salt Form Guarantees Consistent Ionic Composition and Handling

The hydrochloride salt (CAS 2307773-48-2) is supplied with a guaranteed purity of ≥95% (typically 97–98% from commercial vendors) and defined chloride content, whereas the free base (CAS 1260790-32-6) exhibits variable purity and hygroscopicity that can complicate accurate formulation . The salt form ensures batch‑to‑batch consistency in solubility and reactivity, which is essential for reproducible SAR studies and scale‑up campaigns.

Salt form Solubility Procurement

Preferred Application Scenarios for 4-(Trifluoromethyl)piperidine-4-carboxylic Acid Hydrochloride Based on Differentiating Evidence


CNS Drug Discovery Programs Requiring Optimized Lipophilic Ligand Efficiency

The +1.2 LogP advantage over isonipecotic acid (XLogP3‑AA −1.5 vs −2.7) positions this scaffold as a preferred intermediate for CNS‑penetrant kinase inhibitors or GPCR modulators. Replacing the 4‑CF₃‑piperidine‑4‑carboxylic acid moiety with unsubstituted piperidine-4-carboxylic acid would reduce lipophilicity and potentially compromise blood–brain barrier permeability [1].

Structure‑Based Drug Design Leveraging Enhanced Hydrogen‑Bond Acceptor Capacity

The addition of three fluorine H‑bond acceptors without expanding TPSA enables the compound to serve as a versatile amide coupling partner for creating inhibitors that require multiple polar contacts with a target enzyme (e.g., kinases, proteases). This property is supported by computed HBA = 6 versus HBA = 3 for the non‑fluorinated analog [1].

Reproducible SAR and Scale‑Up Chemistry Requiring Defined Salt Stoichiometry

The hydrochloride salt form (CAS 2307773-48-2) ensures consistent molar equivalents in amide bond formation, esterification, and Suzuki coupling reactions. Procurement of the salt rather than the free base avoids variability caused by hygroscopicity and undefined counterion content, thereby improving reproducibility in both milligram‑scale library synthesis and gram‑scale intermediate production [1].

Quote Request

Request a Quote for 4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.